molecular formula C9H16O4 B13611233 3-(sec-Butyl)pentanedioic acid

3-(sec-Butyl)pentanedioic acid

Cat. No.: B13611233
M. Wt: 188.22 g/mol
InChI Key: UYXVHQKHRXCQDB-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)pentanedioic acid is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanedioic acid, featuring a butan-2-yl substituent at the third carbon of the pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butan-2-yl)pentanedioic acid typically involves the alkylation of pentanedioic acid derivatives. One common method is the reaction of pentanedioic acid with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(butan-2-yl)pentanedioic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The butan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butan-2-yl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(butan-2-yl)pentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that can influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid: The parent compound, lacking the butan-2-yl substituent.

    3-(Methyl)pentanedioic acid: A similar compound with a methyl group instead of a butan-2-yl group.

    3-(Ethyl)pentanedioic acid: A similar compound with an ethyl group instead of a butan-2-yl group.

Uniqueness

3-(Butan-2-yl)pentanedioic acid is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3-butan-2-ylpentanedioic acid

InChI

InChI=1S/C9H16O4/c1-3-6(2)7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

UYXVHQKHRXCQDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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